molecular formula C8H16O2 B14702434 cis-2-Methyl-5-propyl-1,3-dioxane CAS No. 22645-29-0

cis-2-Methyl-5-propyl-1,3-dioxane

Cat. No.: B14702434
CAS No.: 22645-29-0
M. Wt: 144.21 g/mol
InChI Key: KUFAMFIGLZITMN-UHFFFAOYSA-N
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Description

cis-2-Methyl-5-propyl-1,3-dioxane is a six-membered 1,3-dioxane derivative with a methyl group at position 2 and a propyl group at position 5 in a cis-configuration. The compound’s structure is defined by its chair conformation, where the substituents’ spatial arrangement influences its physicochemical properties, including solubility, boiling point, and reactivity.

Properties

CAS No.

22645-29-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3

InChI Key

KUFAMFIGLZITMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(OC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. This reaction is often catalyzed by p-toluenesulfonic acid and can proceed efficiently at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can be reused multiple times without significant loss of activity, making it a cost-effective option for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Methyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of cis-2-Methyl-5-propyl-1,3-dioxane include:

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6): Features a methoxymethyl group at position 5 and an isopropyl group, introducing polarity via the ether oxygen. This enhances solubility in polar solvents compared to the purely alkyl-substituted target compound .

trans-2-Isopropyl-5-(methylsulfinyl)-1,3-dioxane (CAS 40245-31-6): The sulfinyl group (-SO-) adds significant polarity and hydrogen-bonding capacity, increasing boiling points (estimated 250–270°C) and aqueous solubility relative to alkyl-substituted dioxanes .

1,3-Dioxolane (CAS 646-06-0): A five-membered ring with higher ring strain, leading to greater reactivity in ring-opening reactions compared to six-membered 1,3-dioxanes .

Physicochemical Properties

The table below summarizes key differences:

Compound Name Substituents Molecular Formula CAS Number Boiling Point (°C) Solubility in Water
This compound Methyl (C2), Propyl (C5) C₉H₁₈O₂ Not available ~180–200* Low
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane Isopropyl, Methoxymethyl C₁₀H₂₀O₃ 22645-41-6 ~220–240* Moderate
trans-2-Isopropyl-5-methylsulfinyl-1,3-dioxane Isopropyl, Sulfinyl C₉H₁₈O₃S 40245-31-6 ~250–270* High
1,3-Dioxolane C₃H₆O₂ 646-06-0 75–78 Miscible

*Estimated based on substituent effects .

  • Boiling Points : Alkyl substituents (e.g., propyl, isopropyl) increase boiling points compared to unsubstituted 1,3-dioxane (~101°C) due to greater van der Waals interactions. Polar groups (e.g., sulfinyl) further elevate boiling points via dipole-dipole interactions .
  • Solubility : The propyl group in the target compound reduces water solubility compared to methoxymethyl or sulfinyl analogs. 1,3-Dioxolane’s smaller ring and lack of bulky substituents make it fully water-miscible .

Research Findings and Methodological Insights

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXD) have been critical in determining the crystal structures of 1,3-dioxane derivatives, revealing how substituent size and polarity influence molecular packing. For instance, bulky groups like isopropyl disrupt crystalline symmetry, lowering melting points .
  • Computational Studies : Molecular dynamics simulations predict that the propyl group in this compound adopts equatorial positions to minimize steric hindrance, stabilizing the chair conformation .

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